
3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%
Übersicht
Beschreibung
“3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is a chemical compound that is part of the Organic Building Blocks . It has a linear formula of (CH3)3C6H4C≡CH . The compound has a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of “3-(4-t-Butyl-phenyl)-prop-2-yn-1-ol, 97%” is represented by the SMILES string CC(C)(C)c1ccc(cc1)C#C . This string represents a specific notation used in chemistry to depict the structure of organic molecules.
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 70 °C at 2 mmHg and a density of 0.877 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetracycline Derivatives
4-tert-Butylphenylboronic acid, a compound similar to the one , is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.
Organic Light-Emitting Diodes (OLEDs)
Trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, another similar compound, is often used in the manufacture of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Polymer Research
A novel pyridineoxazoline (PyOx) containing helical polymer, poly{(-)-(S)-4-tert-butyl-2-[5-(4-tert-butylphenyl)-3-vinylpyridin-2-yl]-oxazoline} (PA), was designed and synthesized . This research could lead to advancements in materials science and engineering.
Chemical Industry
These types of compounds are often used in the chemical industry for the production of various chemicals .
Pharmaceutical Industry
Compounds with similar structures are used in the pharmaceutical industry for the production of various drugs .
Research and Development
These types of compounds are often used in research and development laboratories for the synthesis of new compounds .
Safety and Hazards
The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Wirkmechanismus
Target of Action
It is known that similar compounds interact withTransient Receptor Potential (TRP) channels , which serve as sensors for temperature and noxious stimuli .
Mode of Action
Related compounds have been shown to modulate the activation threshold of trp channels, leading to the development of inflammatory pain behaviors .
Biochemical Pathways
It is known that modulation of trp channels can affect nociception and pain signaling pathways .
Result of Action
A related compound, 4-tert-butylphenyl salicylate, has been shown to decrease nitric oxide production and reduce the expression of inducible nitric oxide synthase (inos) and cyclooxygenase (cox)-2 .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNNPQOHUHMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

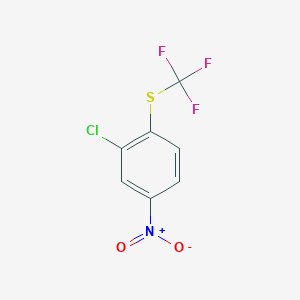
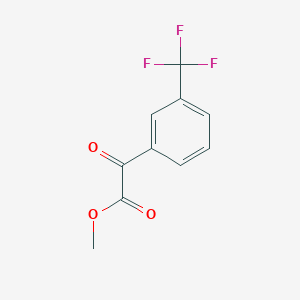
![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
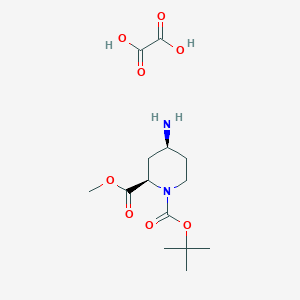
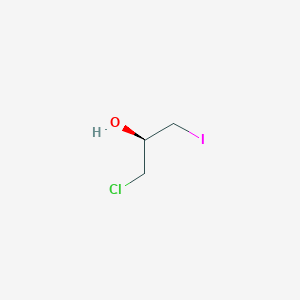
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
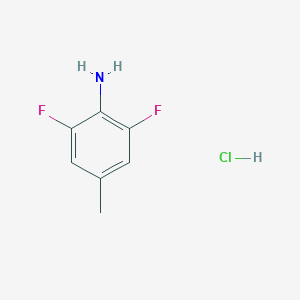

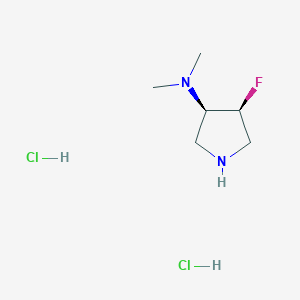
![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)
